

# Spectroscopic Profile of Valeraldehyde: A Technical Guide

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## Compound of Interest

Compound Name: Valeraldehyde

Cat. No.: B050692

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**Valeraldehyde** (Pentanal), a key aliphatic aldehyde with the chemical formula  $C_5H_{10}O$ , plays a significant role in various chemical industries, including flavor and fragrance production, resin manufacturing, and as a rubber accelerator. A thorough understanding of its structural and chemical properties is paramount for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth analysis of the spectroscopic data of **valeraldehyde**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry analyses of **valeraldehyde**.

### Table 1: $^1H$ NMR Spectroscopic Data for Valeraldehyde

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
9.76	Triplet (t)	1H	1.9	Aldehydic proton (-CHO)
2.42	Triplet of doublets (td)	2H	7.4, 1.9	Methylene protons alpha to carbonyl (-CH <sub>2</sub> -CHO)
1.61	Sextet	2H	7.4	Methylene protons beta to carbonyl (-CH <sub>2</sub> -CH <sub>2</sub> CHO)
1.35	Sextet	2H	7.4	Methylene protons gamma to carbonyl (CH <sub>3</sub> -CH <sub>2</sub> -)
0.93	Triplet (t)	3H	7.4	Methyl protons (-CH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  0.00 ppm)

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Valeraldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment
202.5	Carbonyl carbon (C=O)
43.8	Alpha-carbon (-CH <sub>2</sub> -CHO)
26.5	Beta-carbon (-CH <sub>2</sub> -CH <sub>2</sub> CHO)
22.4	Gamma-carbon (CH <sub>3</sub> -CH <sub>2</sub> -)
13.8	Methyl carbon (-CH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  0.00 ppm)

**Table 3: Key IR Absorption Bands for Valeraldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
2960-2870	Strong	C-H Stretch	Aliphatic C-H
2820 & 2720	Medium	C-H Stretch (Fermi resonance)	Aldehydic C-H
1730	Strong	C=O Stretch	Aldehyde
1465	Medium	C-H Bend	-CH <sub>2</sub> -
1380	Medium	C-H Bend	-CH <sub>3</sub>

Sample Phase: Liquid film

**Table 4: Mass Spectrometry Data for Valeraldehyde**

m/z	Relative Intensity (%)	Proposed Fragment
86	5	[M] <sup>+</sup> (Molecular Ion)
58	100	[C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup> (McLafferty rearrangement)
57	40	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
44	85	[C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>
43	50	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
41	60	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
29	95	[CHO] <sup>+</sup> or [C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI) at 70 eV

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 400 MHz spectrometer.

- **Sample Preparation:** A solution of **valeraldehyde** (approximately 10-20 mg) was prepared in deuterated chloroform ( $\text{CDCl}_3$ , 0.75 mL). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ( $\delta$  0.00 ppm).
- **$^1\text{H}$  NMR Acquisition:** Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were averaged to improve the signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 NMR spectra were recorded with proton decoupling. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were accumulated to obtain a spectrum with adequate signal intensity.

## Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.

- **Sample Preparation:** A drop of neat **valeraldehyde** was placed between two sodium chloride ( $\text{NaCl}$ ) salt plates to create a thin liquid film.
- **Data Acquisition:** The spectrum was recorded over the range of  $4000\text{-}600\text{ cm}^{-1}$ . A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum. Typically, 32 scans were co-added to produce the final spectrum with a resolution of  $4\text{ cm}^{-1}$ .

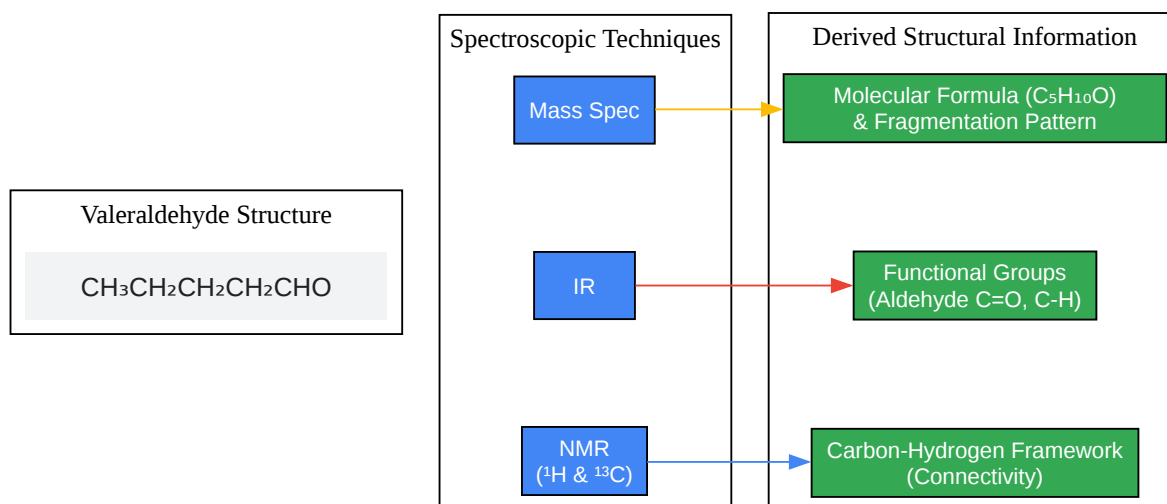
## Mass Spectrometry (MS)

Mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

- **Sample Introduction:** A dilute solution of **valeraldehyde** in dichloromethane was injected into the GC. The GC was equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m). The oven temperature was programmed to ramp from 40°C to 250°C to ensure the elution of **valeraldehyde**.
- **Ionization and Mass Analysis:** The eluted compound was introduced into the ion source, where it was ionized by a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer over a mass-to-charge ( $m/z$ ) range of 20-200 amu.

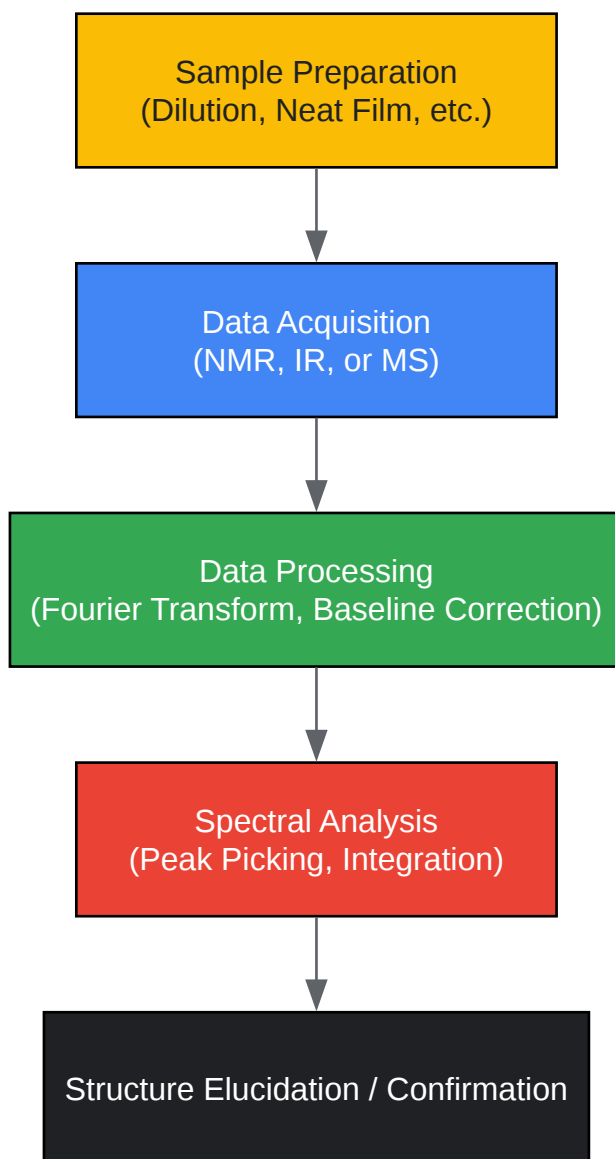
## Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a generalized workflow for spectroscopic analysis.



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Spectroscopic techniques and derived structural information for **valeraldehyde**.



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A generalized workflow for spectroscopic analysis.

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